molecular formula C48H44N6O6 B026652 N2-Tritylolmesartan medoxomil CAS No. 1020157-01-0

N2-Tritylolmesartan medoxomil

Katalognummer B026652
CAS-Nummer: 1020157-01-0
Molekulargewicht: 800.9 g/mol
InChI-Schlüssel: KKYFOXOGKNDKRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N2-Tritylolmesartan medoxomil” is a compound with the molecular formula C48H44N6O6 . It is related to Olmesartan medoxomil, an angiotensin receptor blocker (ARB) used in the treatment of hypertension .


Molecular Structure Analysis

The molecular structure of “N2-Tritylolmesartan medoxomil” is complex, with a molecular weight of 800.9 g/mol . The IUPAC name for the compound is (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5- (2-hydroxypropan-2-yl)-2-propyl-3- [ [4- [2- (2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate .


Physical And Chemical Properties Analysis

“N2-Tritylolmesartan medoxomil” has a molecular weight of 800.9 g/mol . Other physical and chemical properties specific to “N2-Tritylolmesartan medoxomil” are not detailed in the available literature.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Impurities

N2-TOM is used in the synthesis of Olmesartan Medoxomil (OM) , an antihypertensive medication. During the synthesis process, N2-TOM serves as a key intermediate .

Crystallographic Studies

The molecular structure of N2-TOM has been elucidated using single-crystal X-ray diffraction (SCXRD) . These studies have revealed that N2-TOM exists exclusively as one of two possible regioisomers . This information is vital for the correct naming and understanding of the compound’s chemical properties.

Optimization of Antihypertensive Formulations

N2-TOM is instrumental in developing optimized formulations of OM for enhanced bioavailability and therapeutic efficacy. By adjusting the synthesis process and formulation, researchers aim to improve the drug’s performance as an antihypertensive agent .

Transdermal Delivery Systems

Research has been conducted to develop transdermal oleogel formulations containing OM, derived from N2-TOM, to improve bioavailability and reduce side effects. This application is particularly promising for patients with low tolerance for oral medications .

Pharmacological Evaluation

N2-TOM-related compounds are evaluated for their pharmacological effects, such as blood pressure control and heart rate regulation. These studies are essential for confirming the therapeutic potential of OM and its derivatives .

Prodrug Design and Development

N2-TOM plays a role in the design and development of prodrugs. Prodrugs are compounds that undergo metabolic conversion to become an active pharmaceutical ingredient. N2-TOM’s involvement in the synthesis of OM showcases its importance in creating effective prodrug systems .

Eigenschaften

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYFOXOGKNDKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H44N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Tritylolmesartan medoxomil

CAS RN

1020157-01-0
Record name N2-Tritylolmesartan medoxomil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020157010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-TRITYLOLMESARTAN MEDOXOMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIU4Z454AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.